molecular formula C22H29N5O3S B2721561 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate CAS No. 898367-14-1

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate

Cat. No. B2721561
CAS RN: 898367-14-1
M. Wt: 443.57
InChI Key: UUHAQXNSOWUFIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of derivatives related to this compound often leads to the discovery of molecules with notable antimicrobial activities. For example, novel triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against a range of microorganisms, highlighting the potential of these compounds in addressing drug-resistant bacterial infections (Bektaş et al., 2007). Further synthesis efforts have led to compounds that exhibit significant antimicrobial activity, suggesting the relevance of such derivatives in developing new antimicrobial agents (Fandaklı et al., 2012).

Structural Characterization and Potential Therapeutic Uses

The structural characterization of related compounds, including their crystal and molecular structures, provides insights into their potential as analgesic agents. Such studies are crucial for understanding the relationship between molecular structure and biological activity, which is essential for drug design and development (Karczmarzyk & Malinka, 2008). Additionally, the synthesis of new derivatives with related structures has led to the identification of compounds with promising antihypertensive activity, demonstrating the broad therapeutic potential of this chemical class (Bayomi et al., 1999).

Antagonist Activity and Drug Development

The exploration of derivatives as potential 5-HT2 antagonists has revealed compounds with potent activity, which could be beneficial in treating various central nervous system disorders, including depression and anxiety. This line of research underscores the importance of structural manipulation within this chemical class for discovering new therapeutic agents (Watanabe et al., 1992).

Mechanism of Action

Target of Action

The primary target of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate is Topoisomerase 1 (Top1) enzyme . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional stress that builds up in the DNA helix during these processes .

Mode of Action

This compound: interacts with its target, Top1, by inhibiting its activity . This inhibition prevents the unwinding of DNA, thereby interfering with DNA replication and transcription processes .

Biochemical Pathways

The inhibition of Top1 by This compound affects the DNA replication and transcription pathways . This leads to downstream effects such as cell cycle arrest and apoptosis, which are common responses to DNA damage .

Pharmacokinetics

The pharmacokinetics of This compound Factors such as solubility, stability, and molecular weight (457.59) can influence these properties.

Result of Action

The result of the action of This compound is the inhibition of DNA replication and transcription due to the inhibition of Top1 . This leads to cell cycle arrest and apoptosis, effectively stopping the proliferation of cells .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules or drugs can potentially interact with the compound, altering its effectiveness .

properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-4-15-7-9-16(10-8-15)18(25-11-13-26(14-12-25)22(29)30-6-3)19-20(28)27-21(31-19)23-17(5-2)24-27/h7-10,18,28H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHAQXNSOWUFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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